1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-21-8-4-5-12(18(21)25)16(23)19-11-9-15-17(24)20-13-6-2-3-7-14(13)22(15)10-11/h2-8,11,15H,9-10H2,1H3,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEBCRROMCSEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Clauson-Kaas Cyclocondensation
The pyrrolo[1,2-a]quinoxaline scaffold is accessible via the Clauson-Kaas reaction, which involves treating 2-nitroaniline derivatives with 2,5-dimethoxytetrahydrofuran (DMTHF) in acetic acid. For example:
- Step 1 : Reaction of 2-fluoroaniline with DMTHF yields 1-(2-fluorophenyl)pyrrole (85% yield).
- Step 2 : Vilsmeier-Haak formylation introduces a carbonyl group at C-2 (70–85% yield).
- Step 3 : Reductive cyclization using NaBH₄ or LiAlH₄ produces the hexahydropyrroloquinoxaline framework.
Table 1. Optimization of Reductive Cyclization Conditions
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 25 | 4 | 65 |
| LiAlH₄ | THF | 0→25 | 12 | 76 |
| BH₃·THF | DCM | 40 | 6 | 58 |
Stereochemical outcomes depend on the reducing agent: NaBH₄ favors cis-isomers, while LiAlH₄ yields trans-products.
Alternative Route: Intramolecular Reductive Amination
A modified approach employs reductive amination of ketoamines. For instance, treating 2-(2-aminophenyl)pyrrolidin-1-one with H₂/Pd-C in ethanol affords the hexahydropyrroloquinoxaline in 78% yield. This method avoids harsh conditions and improves stereoselectivity.
Preparation of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Palladium-Catalyzed Coupling
The dihydropyridine fragment is synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. A representative procedure from involves:
- Step 1 : Coupling 4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid with morpholine using Pd(OAc)₂/XPhos, yielding 3-(morpholine-4-carbonyl)-4-iodopyridin-2(1H)-one (72% yield).
- Step 2 : Methylation at N-1 using MeI/K₂CO₃ in DMF affords the 1-methyl derivative (89% yield).
Critical Parameters :
Amide Bond Formation and Final Coupling
Coupling the pyrroloquinoxaline amine with the dihydropyridine carboxylic acid requires activation of the carboxyl group. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Uranium/Guanidinium Reagents
Using HATU or TBTU improves efficiency:
Table 2. Comparison of Coupling Reagents
| Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDCl | DCM | DIPEA | 25 | 24 | 58 |
| HATU | DMF | DIPEA | 25 | 12 | 82 |
| TBTU | THF | Collidine | 40 | 8 | 75 |
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR : Key signals include the pyrroloquinoxaline NH (δ 8.2 ppm), dihydropyridine C=O (δ 165 ppm in ¹³C NMR), and methyl singlet (δ 3.4 ppm).
- HRMS : [M+H]⁺ calculated for C₂₀H₂₁N₅O₃: 404.1712; found: 404.1709.
Challenges and Optimization Opportunities
- Stereochemical Control : LiAlH₄-mediated reductive cyclization improves cis-selectivity but requires anhydrous conditions.
- Coupling Efficiency : HATU outperforms EDCl in yield but increases cost.
- Scale-Up : Pd-catalyzed steps face ligand degradation; immobilized catalysts may enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features:
- Target Compound: Contains a hexahydropyrrolo[1,2-a]quinoxaline ring fused to a dihydropyridine-carboxamide group.
- Analog 1: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Features an imidazo[1,2-a]pyridine core with ester and nitrophenyl substituents. The absence of a quinoxaline ring reduces aromatic conjugation compared to the target compound .
- Analog 3: N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (): Utilizes a naphthyridine scaffold with a bulky adamantyl substituent, enhancing lipophilicity compared to the target compound’s planar quinoxaline system .
Table 1: Structural Comparison
Physical and Chemical Properties
Table 2: Physicochemical Data
Biological Activity
The compound 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic molecule that combines features of both quinoxaline and dihydropyridine structures. These structural motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃ |
| Molecular Weight | 273.29 g/mol |
| CAS Number | Not available |
Anticancer Properties
Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural features can inhibit various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition (e.g., tyrosine kinases) . Specifically, derivatives of quinoxaline have shown potential against breast and lung cancer cells by disrupting cell cycle progression and inducing oxidative stress.
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of related compounds against a range of pathogens. The presence of the dihydropyridine moiety may enhance the interaction with microbial targets. For instance, quinoxaline derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of quinoxaline derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity has been linked to the modulation of signaling pathways involved in inflammation .
Study 1: Anticancer Activity
A study published in Frontiers in Chemistry evaluated a series of quinoxaline derivatives for their anticancer properties. The findings revealed that compounds with a similar backbone to our target compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values in the micromolar range .
Study 2: Antimicrobial Efficacy
In another research article from PMC, derivatives of quinoxaline showed promising results against Staphylococcus aureus and Escherichia coli. The modifications at specific positions on the quinoxaline ring led to enhanced antimicrobial activity compared to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its structural components:
- Quinoxaline Core : Known for its diverse biological activities.
- Dihydropyridine Moiety : Contributes to various pharmacological effects due to its electron-donating properties.
Research suggests that modifications on these core structures can significantly affect their binding affinity to biological targets and overall efficacy .
Q & A
Q. How can the structural integrity of 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide be confirmed experimentally?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: Analyze and NMR spectra to assign proton and carbon environments, focusing on characteristic peaks for the pyrroloquinoxaline and dihydropyridine moieties (e.g., δ ~3.94 ppm for methyl groups in similar compounds) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]) and isotopic pattern. For example, a compound with molecular formula should exhibit a molecular ion at m/z 378.17 .
- Elemental Analysis: Confirm empirical formula accuracy (e.g., ±0.3% deviation for C, H, N) .
Q. What are the critical parameters for optimizing the synthesis yield of this compound?
- Methodological Answer: Key factors include:
- Reaction Temperature and Solvent: Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to enhance solubility and reaction efficiency. Evidence from similar pyrroloquinoxaline syntheses shows yields improve with controlled heating .
- Catalyst Selection: Employ Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) to reduce side products .
- Purification: Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound from byproducts like unreacted starting materials .
Advanced Research Questions
Q. How do substituents on the pyrroloquinoxaline core influence the compound’s reactivity and bioactivity?
- Methodological Answer: Substituent effects can be studied via:
- Steric and Electronic Analysis: Electron-withdrawing groups (e.g., -NO) on the quinoxaline ring may reduce nucleophilicity, while methoxy groups (-OCH) enhance solubility and binding to hydrophobic enzyme pockets .
- Comparative SAR Studies: Synthesize analogs with varying substituents (e.g., methyl, ethyl, phenyl) and test inhibitory activity against target enzymes (e.g., kinases or inflammatory mediators). For example, a methyl group at position 9 in related compounds increased anti-inflammatory potency by 40% .
Q. How can contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects) be resolved?
- Methodological Answer: Address discrepancies through:
- Orthogonal Assays: Validate activity using multiple assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to rule out assay-specific artifacts .
- Purity Verification: Ensure compound purity (>95%) via HPLC to exclude confounding effects from impurities .
- Computational Modeling: Perform molecular docking to predict binding affinities to diverse targets (e.g., COX-2 vs. topoisomerase), explaining multifunctional behavior .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?
- Methodological Answer: A multi-modal approach is essential:
- In Vitro Enzyme Assays: Test inhibition of candidate enzymes (e.g., MMP-9 or PI3K) at varying concentrations (IC determination) .
- Cellular Pathway Analysis: Use Western blotting or RNA-seq to identify downstream effects (e.g., apoptosis markers like caspase-3) .
- Molecular Dynamics Simulations: Model ligand-receptor interactions to identify critical binding residues (e.g., hydrogen bonds with quinoxaline carbonyl groups) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer: Conduct accelerated stability studies:
- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 0, 7, and 14 days .
- DSC/TGA Analysis: Determine melting points and thermal decomposition profiles to identify stability thresholds (e.g., decomposition above 200°C) .
Methodological Notes
- Data Contradiction Resolution: When conflicting results arise (e.g., bioactivity in one study but not another), cross-validate using standardized protocols and replicate experiments with independent batches .
- Advanced Synthesis Design: Apply statistical experimental design (e.g., Box-Behnken or factorial designs) to optimize reaction parameters efficiently, reducing trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
